molecular formula C9H6F2O4 B2907198 2,5-Difluoro-4-(methoxycarbonyl)benzoic acid CAS No. 2091316-47-9

2,5-Difluoro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B2907198
CAS No.: 2091316-47-9
M. Wt: 216.14
InChI Key: ADEFLIGNYCPJGG-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(methoxycarbonyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C9H6F2O4. This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to the benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(methoxycarbonyl)benzoic acid typically involves the following steps:

  • Halogenation: The starting material, 2,5-difluorobenzoic acid, undergoes halogenation to introduce the methoxycarbonyl group.

  • Carboxylation: The halogenated compound is then subjected to carboxylation to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving high temperatures and specific catalysts to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction of the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Replacement of the fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of difluoromethyl carboxylic acids.

  • Reduction: Production of difluoromethyl alcohols or aldehydes.

  • Substitution: Generation of various substituted difluorobenzoic acids.

Scientific Research Applications

2,5-Difluoro-4-(methoxycarbonyl)benzoic acid finds applications in several scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

2,5-Difluoro-4-(methoxycarbonyl)benzoic acid is compared with similar compounds such as 2,6-difluoro-4-(methoxycarbonyl)benzoic acid and 3,5-difluoro-4-(methoxycarbonyl)benzoic acid:

  • Uniqueness: The position of the fluorine atoms and methoxycarbonyl group on the benzene ring differentiates it from other compounds, affecting its reactivity and biological activity.

Comparison with Similar Compounds

  • 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid

  • 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid

  • 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid

This detailed overview provides a comprehensive understanding of 2,5-Difluoro-4-(methoxycarbonyl)benzoic acid, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2,5-difluoro-4-methoxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c1-15-9(14)5-3-6(10)4(8(12)13)2-7(5)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEFLIGNYCPJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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